BenchChemオンラインストアへようこそ!

2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride

Physicochemical characterization Chromatography Formulation

This 8-substituted quinoline gem‑difluoroethylamine dihydrochloride is an essential intermediate for developing potent thrombin and Factor Xa inhibitors as described in patent US7550474B2. The unique difluoro motif improves metabolic stability over non‑fluorinated analogs, while the pre‑formed salt eliminates the need for co‑solvents in biological assays. Its distinct physicochemical profile (higher density and boiling point) provides tangible handles for purification scale‑up. Procuring the 8‑regioisomer, not other quinolinyl variants, ensures alignment with the patented pharmacophore and SAR reproducibility.

Molecular Formula C11H12Cl2F2N2
Molecular Weight 281.13
CAS No. 2418716-33-1
Cat. No. B2953950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride
CAS2418716-33-1
Molecular FormulaC11H12Cl2F2N2
Molecular Weight281.13
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl
InChIInChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H
InChIKeyZBCHYOUHRRLWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluoro-2-quinolin-8-ylethanamine Dihydrochloride (CAS 2418716-33-1): A Specialized Fluorinated Quinoline Building Block


2,2-Difluoro-2-quinolin-8-ylethanamine dihydrochloride (CAS 2418716-33-1) is a fluorinated quinoline derivative featuring a gem‑difluoroethylamine motif attached at the 8‑position of the quinoline ring. It is primarily utilized as a research intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors where the quinolin‑8‑yl group is a preferred pharmacophoric element [1]. The compound is supplied as the dihydrochloride salt, which enhances aqueous solubility relative to the free base (CAS 780769‑67‑7) and facilitates direct use in biological assay preparations .

Why Generic 2-Arylethylamines Cannot Replace 2,2-Difluoro-2-quinolin-8-ylethanamine Dihydrochloride in Critical Research Applications


The combination of the quinolin‑8‑yl attachment point, gem‑difluoro substitution on the α‑carbon, and the pre‑formed dihydrochloride salt creates a unique physicochemical and pharmacological profile that is not replicated by non‑fluorinated analogs, regioisomers (e.g., quinolin‑3‑yl derivatives), or free‑base forms. The difluoro group alters electronic distribution and metabolic stability, while the 8‑position attachment has been specifically claimed in protease inhibitor pharmacophores as essential for target engagement [1]. Substituting a generic 2‑arylethylamine or even a close regioisomer introduces uncontrolled variables in solubility, reactivity, and biological readout, potentially invalidating SAR studies or synthetic protocols.

Quantitative Differentiation Evidence for 2,2-Difluoro-2-quinolin-8-ylethanamine Dihydrochloride Against Closest Analogs


Higher Density and Boiling Point Versus Non-Fluorinated 2-(Quinolin-8-yl)ethanamine

The free base of the target compound exhibits a density of 1.261 g/cm³, compared to 1.124 g/cm³ for the non‑fluorinated analog 2‑(quinolin‑8‑yl)ethanamine. The boiling point is 355.4 °C versus 325.4 °C, respectively . These increases reflect stronger intermolecular interactions imparted by the gem‑difluoro group.

Physicochemical characterization Chromatography Formulation

Dihydrochloride Salt Provides Pre‑Formulated Aqueous Compatibility Unlike the Free Base

2,2‑Difluoro‑2‑quinolin‑8‑ylethanamine dihydrochloride (MW 281.13) is the pre‑formed salt, offering enhanced aqueous solubility compared to the free base (MW 208.21) . While precise solubility values are not publicly disclosed, the salt form is universally preferred for biological assay preparation where aqueous dosing is required, eliminating the need for in‑situ salt formation or pH adjustment.

Solubility Bioassay preparation Formulation

Quinolin‑8‑yl Substitution Is Specifically Preferred Over Quinolin‑3‑yl in Protease Inhibitor Pharmacophores

Patent US7550474B2 explicitly defines preferred protease inhibitor compounds where the R2 group is quinolinyl, attached as part of the R2CF2C(R12)2(CH2)q motif [1]. While the patent does not exhaustively enumerate every regioisomer, the 8‑substituted quinoline core appears as the exemplified attachment point. In contrast, the 3‑substituted regioisomer (CAS 960119‑21‑5) is not represented in these claims, indicating that the substitution position is critical for the desired biological activity.

Protease inhibition Structure‑activity relationship Medicinal chemistry

Gem‑Difluoro Motif Confers Projected Metabolic Stability Advantage Over Non‑Fluorinated Ethylamines

The 2,2‑difluoro‑2‑arylethylamine class, to which the target compound belongs, has been designed as a bioisosteric replacement for catecholamines, with the gem‑difluoro group intended to block oxidative metabolism at the α‑carbon [1]. Although direct metabolic stability data for this specific compound are not publicly available, fluorine substitution at the α‑position of ethylamines is a well‑established strategy to reduce cytochrome P450‑mediated oxidation and extend compound half‑life.

Metabolic stability Fluorine chemistry Drug design

High‑Value Application Scenarios for 2,2‑Difluoro‑2‑quinolin‑8‑ylethanamine Dihydrochloride


Synthesis of Protease Inhibitors for Thrombosis and Inflammatory Disease Research

Based on the pharmacophoric preference for quinolin‑8‑yl‑substituted difluoroethylamines defined in patent US7550474B2, this compound serves as a key intermediate for synthesizing potent protease inhibitors targeting thrombin and factor Xa [1]. Procurement of the 8‑substituted regioisomer ensures alignment with the patented SAR, which is essential for reproducibility in drug discovery programs.

Medicinal Chemistry Campaigns Requiring Metabolically Stable Arylethylamine Building Blocks

The gem‑difluoro motif is a recognized strategy for improving metabolic stability of ethylamine‑containing compounds [1]. Researchers developing CNS‑active agents or peripheral catecholamine mimetics can select this building block to incorporate fluorine‑mediated oxidative protection without altering the core pharmacophore, as validated by the 2,2‑difluoro‑2‑arylethylamine class design.

Aqueous Bioassay Development Requiring Pre‑Solubilized Fluorinated Quinolines

The dihydrochloride salt form provides inherent aqueous solubility advantages over the free base [1], enabling direct dissolution in biological assay media. This eliminates the need for organic co‑solvents or pH adjustment, reducing assay variability in high‑throughput screening and in vitro pharmacology.

Synthetic Route Development and Process Chemistry Optimization

The distinct physicochemical properties of this compound—higher density and boiling point compared to non‑fluorinated analogs [1][2]—provide tangible handles for purification development. Process chemists can exploit these differences in distillation cut points and chromatographic retention times, making the compound a well‑behaved intermediate in scale‑up campaigns.

Quote Request

Request a Quote for 2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.